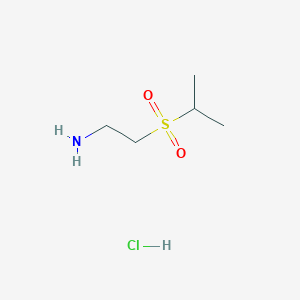

2-(Isopropylsulfonyl)ethanamine hydrochloride

描述

2-(Isopropylsulfonyl)ethanamine hydrochloride is a sulfonamide-derived compound characterized by an isopropylsulfonyl group (-SO₂C₃H₇) attached to an ethanamine backbone, with a hydrochloride salt form.

属性

IUPAC Name |

2-propan-2-ylsulfonylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S.ClH/c1-5(2)9(7,8)4-3-6;/h5H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFKENKHVSIOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(Isopropylsulfonyl)ethanamine hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 187.69 g/mol. Classified as an amine salt, this compound features an ethanamine backbone linked to an isopropylsulfonyl group, giving it potential biological activities that are of interest in pharmaceutical research.

Synthesis

The synthesis of this compound typically involves the reaction of isopropylsulfonyl chloride with ethanamine in the presence of a base, followed by neutralization with hydrochloric acid to form the hydrochloride salt. This method ensures the compound's solubility and stability in aqueous environments, which is crucial for its application in biological studies.

The biological activity of this compound is primarily attributed to its functional groups, particularly the amine and sulfonamide moieties. These groups may facilitate interactions with various biological targets, such as enzymes and receptors, influencing critical biochemical pathways. While specific mechanisms remain under investigation, sulfonamide derivatives are known for their inhibitory effects on enzymes involved in bacterial growth and cancer cell proliferation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. For instance, sulfonamide derivatives have demonstrated efficacy against a range of bacteria including Escherichia coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger .

In vitro studies have shown that modifications to the sulfonamide moiety can enhance potency against specific microbial targets. The following table summarizes some key findings regarding the antimicrobial activity of related compounds:

| Compound Name | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 2-(Isopropylsulfonyl)ethanamine | E. coli | 15 | |

| Sulfonamide Derivative A | B. subtilis | 12 | |

| Sulfonamide Derivative B | A. niger | 10 |

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Sulfonamide derivatives have been explored for their ability to inhibit cancer cell proliferation in various cell lines, including colorectal adenocarcinoma (HCT116), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7). For example, IC50 values for related compounds were reported as follows:

| Compound Name | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Sulfonamide Derivative C | HCT116 | 0.7 | |

| Sulfonamide Derivative D | HepG2 | 1.1 | |

| Sulfonamide Derivative E | MCF-7 | 6.7 |

Case Studies

In a recent study investigating various sulfonamide complexes, researchers found that certain metal complexes derived from sulfonamides exhibited promising anticancer activity, highlighting the potential for further development of this compound in cancer therapeutics . The study involved docking simulations that suggested favorable binding interactions with key cancer-related proteins.

科学研究应用

Scientific Research Applications

2-(Isopropylsulfonyl)ethanamine hydrochloride has been investigated in several areas:

-

Pharmaceutical Development :

- Mechanism of Action : The compound's functional groups allow it to interact with various biological targets, potentially modulating enzyme activities or receptor functions.

- Therapeutic Potential : Preliminary studies suggest its potential use in treating conditions such as neurological disorders and certain types of cancer due to its ability to inhibit specific enzymes involved in disease pathways.

-

Chemical Synthesis :

- Building Block : It serves as a versatile building block in the synthesis of more complex molecules, particularly in medicinal chemistry where modifications can lead to novel therapeutic agents.

-

Biological Studies :

- Enzyme Interaction Studies : Research has shown that this compound can be used to probe enzyme mechanisms, providing insights into metabolic pathways and potential drug interactions.

-

Toxicology and Safety Assessments :

- Safety Profiles : Toxicological studies are essential for understanding the safety margins of this compound, particularly in pharmaceutical applications. It has been classified with specific hazard warnings related to skin sensitization and eye irritation.

Case Studies

- Inhibition Studies : A study demonstrated that this compound effectively inhibited certain kinases involved in cancer progression, suggesting its potential as a lead compound for drug development .

- Neuropharmacological Research : In experiments involving animal models, this compound showed promise in modulating neurotransmitter levels, indicating potential applications in treating anxiety and depression .

- Synthetic Applications : Researchers have utilized this compound as a precursor for synthesizing novel sulfonamide derivatives that exhibit enhanced biological activity compared to traditional sulfonamides .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-(isopropylsulfonyl)ethanamine hydrochloride with its analogs:

*Calculated based on molecular formula.

Key Observations :

- Melting Points : The methylsulfonyl analog exhibits a defined melting point (168–172°C), suggesting higher crystallinity, whereas data for the isopropyl and chloroethyl derivatives are lacking .

- Hydrogen Bonding : Sulfonyl groups in analogs (e.g., methylsulfonyl derivatives) form hydrogen bonds with biological targets like HSP90’s GLU527 and TYR604 residues, a trait likely shared by the isopropyl variant .

准备方法

Direct Synthesis via Reaction of Isopropylsulfonyl Chloride with Ethanamine

The most commonly reported and straightforward preparation method involves the nucleophilic substitution reaction between isopropylsulfonyl chloride and ethanamine. This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid generated and subsequently followed by acidification to form the hydrochloride salt.

$$

\text{Isopropylsulfonyl chloride} + \text{Ethanamine} \xrightarrow{\text{Base}} \text{2-(Isopropylsulfonyl)ethanamine} \xrightarrow{\text{HCl}} \text{2-(Isopropylsulfonyl)ethanamine hydrochloride}

$$

- Reagents: Isopropylsulfonyl chloride, ethanamine, base (e.g., triethylamine or sodium carbonate)

- Solvent: Aprotic solvents such as dichloromethane or tetrahydrofuran are commonly used to facilitate the reaction.

- Temperature: Typically performed at 0°C to room temperature to control the reaction rate and avoid side reactions.

- Work-up: Neutralization with hydrochloric acid to precipitate or isolate the hydrochloride salt.

- High specificity for sulfonamide formation.

- Straightforward purification due to salt formation.

- Suitable for scale-up in research and pharmaceutical settings.

Data Summary:

| Parameter | Details |

|---|---|

| Molecular Formula | C5H14ClNO2S |

| Molecular Weight | 187.69 g/mol |

| Reaction Type | Nucleophilic substitution |

| Typical Yield | Moderate to high (variable by conditions) |

| Purity | >95% after purification |

This method is the standard approach for synthesizing this compound and is widely used due to its efficiency and reproducibility.

Related Preparation Techniques for Sulfonylated Amines (Contextual Insights)

Research on similar compounds and intermediates provides insights into the preparation of sulfonylated ethanamines:

Use of Thionyl Chloride for Chloride Formation: For related compounds such as (2-chloroethyl) dialkylamine hydrochlorides, thionyl chloride is used to convert alcohol precursors into chlorides, which can then be reacted with amines to form sulfonylated products.

Hydrolysis of Isothiouronium Salts: This method is used for preparing 2-(dialkylamino)ethanethiols, which can be further modified to sulfonyl derivatives. The hydrolysis of isothiouronium salts provides a clean route to amines with high purity, useful for subsequent sulfonylation.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Reactants Preparation | Isopropylsulfonyl chloride and ethanamine prepared | Commercially available or synthesized |

| 2. Nucleophilic Substitution | Reaction of sulfonyl chloride with ethanamine in base | 0°C to RT, aprotic solvent, inert atmosphere |

| 3. Neutralization | Addition of HCl to form hydrochloride salt | Controlled acidification, precipitation |

| 4. Purification | Crystallization or recrystallization from protic solvents | Methanol, ethanol, or water |

| 5. Drying and Characterization | Drying under vacuum, purity analysis (HPLC, NMR) | Purity >95%, identity confirmed by spectroscopy |

Research Findings and Analytical Data

- The hydrochloride salt form enhances aqueous solubility and stability, facilitating handling and application in medicinal chemistry.

- The compound’s structure and purity are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

- The synthetic route is amenable to modifications for introducing isotopic labels or analogs for research purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。